Arginine Vasopressin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

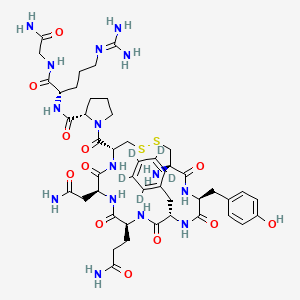

The compound “Arginine Vasopressin-d5” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds, introduction of functional groups, and cyclization reactions. The reaction conditions typically involve the use of protecting groups, coupling reagents, and catalysts to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to improve yield and reduce costs. This may involve the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and scale-up of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Hydrolysis: Cleavage of bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may involve specific temperatures, pH levels, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

- Vasopressor Therapy

-

Diabetes Insipidus Studies

- AVP-d5 is instrumental in understanding disorders related to arginine vasopressin resistance and deficiency, particularly diabetes insipidus. Case studies have shown that administration of AVP-d5 can effectively manage symptoms associated with both central and nephrogenic diabetes insipidus, leading to improved fluid balance and reduced urine output .

-

Endocrine Function Research

- Recent studies highlight the role of AVP in glucagon secretion regulation during hypoglycemic episodes. Using AVP-d5, researchers have demonstrated its effect on increasing intracellular calcium levels in pancreatic alpha-cells, thereby stimulating glucagon release . This finding is significant for understanding metabolic regulation and potential therapeutic avenues for diabetes management.

- Postoperative Management

Case Study 1: Management of Diabetes Insipidus

A patient diagnosed with central diabetes insipidus was treated with AVP-d5 alongside desmopressin. The treatment resulted in a marked decrease in urine output and improvement in urine osmolality, demonstrating the compound's effectiveness in managing this condition .

Case Study 2: Refractory Shock Treatment

In a cohort of patients experiencing refractory shock post-cardiac surgery, administration of AVP-d5 led to significant improvements in blood pressure and renal function. This case emphasizes the potential of AVP as a first-line treatment option when traditional therapies are ineffective .

Case Study 3: Glucagon Regulation

Research involving AVP-d5 highlighted its role in enhancing glucagon secretion during hypoglycemia. In vivo experiments showed that AVP administration resulted in increased plasma glucose levels via glucagon receptor activation, suggesting its importance in metabolic homeostasis .

Comparative Data Table

| Application Area | Key Findings | Clinical Implications |

|---|---|---|

| Vasopressor Therapy | Restores vasomotor tone in refractory shock | Potential first-line therapy for shock states |

| Diabetes Insipidus Management | Reduces urine output and increases osmolality | Effective treatment for central/nephrogenic diabetes |

| Endocrine Function Research | Stimulates glucagon release during hypoglycemia | Insights into metabolic regulation |

| Postoperative Management | Improves hemodynamic stability post-surgery | Enhances recovery outcomes in pediatric cardiac patients |

Mécanisme D'action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds may include other peptides or peptidomimetics with analogous structures and functional groups. Examples include:

Peptide A: A similar peptide with a different sequence of amino acids.

Peptidomimetic B: A compound that mimics the structure and function of a peptide but with non-peptidic components.

Activité Biologique

Arginine Vasopressin-d5 (AVP-d5) is a modified form of arginine vasopressin (AVP), a crucial hormone involved in various physiological processes, including fluid balance, blood pressure regulation, and social behaviors. The deuterated version, AVP-d5, is primarily used in research to study the pharmacokinetics and biological activity of vasopressin without significantly altering its functional properties.

Chemical Structure and Modification

AVP-d5 is characterized by the substitution of five hydrogen atoms with deuterium. This isotopic labeling allows for advanced studies in metabolic pathways and pharmacokinetics while retaining the core structure and biological activity of AVP. The modification aims to enhance the antidiuretic effects while minimizing pressor activities, making it particularly useful in clinical settings for conditions such as central diabetes insipidus and nocturia .

AVP exerts its biological effects primarily through three types of receptors: V1a, V1b, and V2 receptors. Each receptor has distinct tissue expression and physiological roles:

- V1a Receptors : Located in vascular smooth muscle cells, mediating vasoconstriction.

- V1b Receptors : Found in the anterior pituitary gland, influencing ACTH secretion.

- V2 Receptors : Primarily expressed in the kidneys, facilitating water reabsorption through aquaporin-2 channels .

AVP-d5 acts mainly as an agonist for the V2 receptor, promoting water retention by increasing the permeability of renal collecting ducts to water .

Biological Activity

The biological activity of AVP-d5 can be summarized as follows:

Case Studies

-

Fluid Deprivation Study :

A study evaluated the effects of glucocorticoids on plasma AVP levels and renal water reabsorption. Healthy male volunteers underwent fluid deprivation tests with measurements taken before and after prednisolone treatment. Results indicated that prednisolone pretreatment reduced the plasma AVP response during dehydration but did not alter urinary osmolality significantly. This suggests that AVP-independent mechanisms may also play a role in renal fluid reabsorption . -

Postoperative Plasma AVP Levels :

In a cohort of patients undergoing neurosurgery, plasma AVP levels were measured postoperatively. The findings showed significant fluctuations in AVP levels across different days post-surgery, indicating a complex interplay between surgical stress and hormonal regulation .

Comparative Analysis with Other Analogues

AVP-d5 has been compared with other vasopressin analogues regarding their biological activities:

| Compound | Antidiuretic Activity | Pressor Activity | Selectivity |

|---|---|---|---|

| Arginine Vasopressin | High | Moderate | Low |

| Desmopressin | Very High | Low | High |

| This compound | High | Lower than AVP | Moderate |

Desmopressin-d5, another analogue, has been shown to retain potent antidiuretic effects while minimizing pressor responses compared to native AVP .

Propriétés

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOIRJILGZLEJ-WLZQOHKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N15O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.